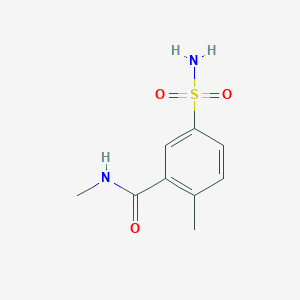
5-(aminosulfonyl)-N,2-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Aminosulfonyl)-N,2-dimethylbenzamide, also known as ADMA, is a chemical compound that has been extensively studied for its potential therapeutic applications. ADMA is a small molecule inhibitor of the enzyme nitric oxide synthase (NOS), which plays a key role in the regulation of cardiovascular and immune function. In
Wirkmechanismus
5-(aminosulfonyl)-N,2-dimethylbenzamide acts as a competitive inhibitor of NOS, binding to the enzyme's active site and preventing the conversion of L-arginine to nitric oxide. This leads to decreased nitric oxide production, which can have a range of effects on the body, including vasoconstriction and increased oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including decreased nitric oxide production, increased oxidative stress, and vasoconstriction. These effects can contribute to the development of a range of diseases, including cardiovascular disease and diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
5-(aminosulfonyl)-N,2-dimethylbenzamide has several advantages for lab experiments, including its small size and well-defined mechanism of action. However, this compound can also be difficult to work with due to its low solubility and tendency to form crystals.
Zukünftige Richtungen
There are several potential future directions for 5-(aminosulfonyl)-N,2-dimethylbenzamide research, including the development of more effective this compound inhibitors, the study of this compound in other disease contexts, and the development of new methods for this compound detection and quantification. Additionally, further research is needed to fully understand the role of this compound in disease development and progression, and to identify potential therapeutic targets for this compound-related diseases.
Synthesemethoden
5-(aminosulfonyl)-N,2-dimethylbenzamide can be synthesized using a variety of methods, including the reaction of 2,4-dimethylbenzenesulfonyl chloride with methylamine, followed by reaction with dimethylamine. Another method involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with N-methyl-N-(2-aminoethyl)amine, followed by reaction with dimethylamine. The purity and yield of this compound can be improved through recrystallization and chromatography techniques.
Wissenschaftliche Forschungsanwendungen
5-(aminosulfonyl)-N,2-dimethylbenzamide has been studied extensively for its potential therapeutic applications in a range of diseases, including cardiovascular disease, diabetes, and cancer. This compound has been shown to inhibit NOS activity, leading to decreased nitric oxide production, which can have a range of effects on the body. Studies have shown that this compound levels are elevated in patients with cardiovascular disease, and that this compound may play a role in the development of atherosclerosis. This compound has also been studied for its potential role in the development of diabetic complications, with some studies suggesting that this compound may contribute to the development of diabetic nephropathy. In addition, this compound has been studied for its potential anti-cancer effects, with some studies suggesting that this compound may inhibit tumor growth and metastasis.
Eigenschaften
IUPAC Name |
N,2-dimethyl-5-sulfamoylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-6-3-4-7(15(10,13)14)5-8(6)9(12)11-2/h3-5H,1-2H3,(H,11,12)(H2,10,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBJCXHOKNJLCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-1-methyl-N-[3-(4-morpholinyl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B5326253.png)
![(3S*,5S*)-1-benzyl-5-{[(4-fluorophenyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5326258.png)

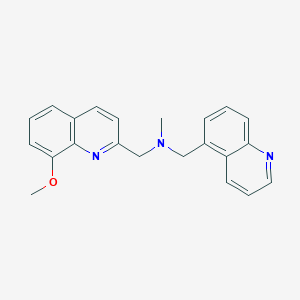
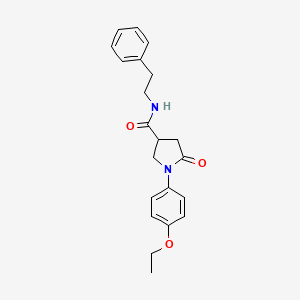
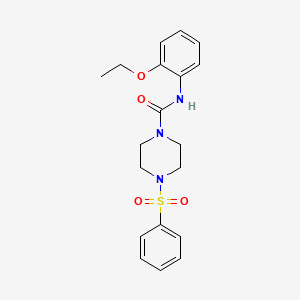
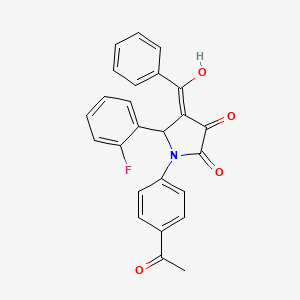
![4-[2-(allyloxy)-5-chlorobenzylidene]-1-(4-fluorophenyl)-3,5-pyrazolidinedione](/img/structure/B5326322.png)
![(2E)-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-3-phenylacrylamide](/img/structure/B5326325.png)
![methyl 2-methyl-6-oxo-7-[4-(trifluoromethyl)phenyl]-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5326332.png)

![2-[(2-methoxyethoxy)acetyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5326342.png)
![1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-(3-methylphenoxy)piperidine-4-carboxylic acid](/img/structure/B5326350.png)
![3-(3-methoxyphenyl)-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5326359.png)